Pretazettine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17322-85-9 |
|---|---|
Molecular Formula |
C20H42O5Sn2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16;/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3;1H/t10-,15+,16+,17-,18+;/m1./s1 |
InChI Key |
YHHPTRFYYPGNIO-WRDXNDLCSA-N |
SMILES |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
Isomeric SMILES |
CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5.Cl |
Canonical SMILES |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies in Research
Botanical Sources of Pretazettine (B105272) Hydrochloride
The Amaryllidaceae family is a rich source of structurally diverse alkaloids, including pretazettine. Research has identified its presence in several genera, with varying concentrations and alkaloid profiles depending on the species, geographical location, and plant part.
The genus Narcissus, commonly known as daffodils, is a well-documented source of pretazettine. soci.org Various species have been investigated for their alkaloid content, revealing the presence of pretazettine among other compounds. For instance, research on Narcissus tazetta has confirmed the isolation of pretazettine. iosrphr.org Studies on Narcissus bicolor have also led to the isolation of pretazettine along with other known alkaloids. mdpi.com In a study of Narcissus jonquilla quail, a new pretazettine-type alkaloid named jonquailine was isolated, indicating the chemical diversity within this group. nih.gov The therapeutic activity of pretazettine hydrochloride from a Narcissus alkaloid was noted in research on spontaneous AKR leukemia. nih.gov
| Botanical Source (Narcissus) | Plant Part Investigated |
| Narcissus tazetta | Bulbs |
| Narcissus bicolor | Bulbs |
| Narcissus jonquilla quail | Bulbs |
The genus Hippeastrum is another significant source of Amaryllidaceae alkaloids, including pretazettine. In a study on Hippeastrum psittacinum, pretazettine was isolated from the bulbs. The investigation involved maceration with ethanol (B145695), followed by acid-base partitioning and chromatographic separation. nih.gov Research on Hippeastrum glaucescens also reported the presence of pretazettine. scielo.org.mx While pretazettine from H. psittacinum was tested for acetylcholinesterase inhibition, it did not show significant activity in the performed assay. researchgate.net
| Botanical Source (Hippeastrum) | Plant Part Investigated |
| Hippeastrum psittacinum | Bulbs |
| Hippeastrum glaucescens | Not specified in the provided context |
Pretazettine has been identified in several other genera within the Amaryllidaceae family, highlighting its widespread distribution.
Hymenocallis : Pretazettine has been reported in Hymenocallis littoralis. nih.govitmedicalteam.plijisrt.com The bulbs of this plant are known to contain a variety of alkaloids. ijsr.netresearchgate.net
Cyrtanthus : Research on Cyrtanthus obliquus has led to the isolation of pretazettine-type alkaloids. nih.govwikidata.org
Sprekelia : Sprekelia formosissima, also known as the Aztec lily, is a known source of pretazettine. haakdoornnursery.co.zawisc.edufarmergracy.co.ukpicturethisai.comgardenexpress.com.au
Ismene : The genus Ismene, including species like Ismene narcissiflora, has been found to contain pretazettine. epdf.pubwikipedia.orgpicturethisai.com
Lycoris : In a study of Lycoris radiata, pretazettine was identified in both the flower and bulb using high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). scirp.org
| Botanical Source (Other Genera) | Plant Part Investigated |
| Hymenocallis littoralis | Bulbs |
| Cyrtanthus obliquus | Not specified in the provided context |
| Sprekelia formosissima | Not specified in the provided context |
| Ismene narcissiflora | Not specified in the provided context |
| Lycoris radiata | Flower and Bulb |
Hippeastrum Species Research
Advanced Extraction and Purification Techniques for Research Applications
The isolation of this compound from plant matrices for research necessitates the use of advanced extraction and purification techniques to obtain the compound in a pure form.
Bioassay-guided fractionation is a common strategy employed to isolate bioactive compounds, including pretazettine. mdpi.com This approach involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated. For instance, bioactivity-directed fractionation of extracts from Narcissus tazetta subsp. tazetta has been used to isolate various Amaryllidaceae alkaloids. researchgate.net This method is particularly useful in the discovery of new compounds with specific biological activities. researcher.life
Chromatography is a cornerstone of natural product isolation. wikipedia.orgcolumn-chromatography.comlongdom.org
Column Chromatography: This technique is widely used for the initial separation of crude alkaloid extracts. wikipedia.org For example, in the isolation of jonquailine from Narcissus jonquilla quail, the methanol (B129727) extract was first fractionated by column chromatography on silica (B1680970) gel using a solvent system of ethyl acetate/methanol/water. nih.gov The resulting fractions were then further purified by another round of column chromatography with a different solvent system (dichloromethane/methanol). nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of alkaloids like pretazettine. openaccessjournals.com It offers greater separation efficiency compared to column chromatography. In the analysis of Lycoris radiata, HPLC coupled with UV detection and mass spectrometry was used to identify pretazettine and other alkaloids. scirp.org The solvent system for HPLC analysis of Amaryllidaceae alkaloids often involves a gradient of an organic solvent like acetonitrile (B52724) and a buffered aqueous phase. researchgate.net For instance, a method for the determination of Amaryllidaceae alkaloids utilized a reversed-phase C18 column with a gradient of acetonitrile and ammonium (B1175870) carbonate buffer. scirp.org
Solvent-Based Extraction Methodologies
The isolation of this compound from its natural sources, primarily plants of the Amaryllidaceae family, is a multi-step process heavily reliant on solvent-based extraction techniques. nih.govumlub.pl These methods leverage the physicochemical properties of alkaloids, particularly their basicity and differential solubility in various solvents, to separate them from the complex matrix of plant material. jocpr.com The general strategy involves an initial extraction from the plant tissue using an organic solvent, followed by acid-base liquid-liquid partitioning to isolate the crude alkaloid fraction, which is then subjected to chromatographic purification. nih.govmdpi.com
Research into the Amaryllidaceae family has established standard methods for alkaloid extraction, such as percolation and Soxhlet extraction, often employing methanol or ethanol. umlub.pl The selection of the solvent and extraction conditions is critical, as it can influence the profile of the extracted compounds. It has been noted in phytochemical studies that tazettine (B33), another Amaryllidaceae alkaloid, is often an artifact formed from the chemically labile pretazettine during the isolation process, particularly under basic conditions. rsc.orgpreprints.org
A common approach begins with the maceration or powdering of dried plant material, typically the bulbs, which are rich in these alkaloids. nih.govmdpi.com This powder is then subjected to exhaustive extraction. One detailed method involves a sequential Soxhlet extraction, first with a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents, followed by extraction with a more polar solvent such as methanol (MeOH) or ethanol (EtOH) to solubilize the alkaloids. nih.govumlub.pl
Following the initial extraction, the crude extract undergoes an acid-base partitioning procedure to separate the alkaloids from other plant metabolites. nih.govjocpr.comscielo.br A typical protocol is detailed in the table below, based on methodologies used in the isolation of pretazettine-type alkaloids from Narcissus and other Amaryllidaceae species. nih.govmdpi.com
Table 1: General Protocol for Acid-Base Solvent Extraction of Pretazettine-Type Alkaloids | Step | Procedure | Solvent/Reagent | Purpose | | :--- | :--- | :--- | :--- | | 1 | Initial Plant Extraction | The dried, powdered plant material (e.g., bulbs) is extracted, often using a Soxhlet apparatus or maceration. nih.govmdpi.com | Methanol or Ethanol nih.govmdpi.com | To extract a broad range of compounds, including the alkaloids, from the plant matrix. | | 2 | Acidification | The crude alcoholic extract is dissolved in an acidic aqueous solution. nih.govmdpi.com | 2% Sulfuric Acid (H₂SO₄) nih.govmdpi.com | To convert the basic alkaloids into their protonated salt form, rendering them soluble in the aqueous phase. | | 3 | Neutral Compound Removal | The acidic aqueous solution is washed with an immiscible, non-polar organic solvent. nih.govmdpi.comscielo.br | Diethyl ether (Et₂O) or n-Hexane nih.govscielo.br | To remove neutral and weakly acidic lipophilic compounds, which remain in the organic phase. | | 4 | Basification | The acidic aqueous phase, now enriched with alkaloid salts, is made basic. nih.govmdpi.com | 25% Ammonium Hydroxide (NH₄OH) nih.govmdpi.com | To deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents. | | 5 | Alkaloid Extraction | The basic aqueous solution is repeatedly extracted with an immiscible organic solvent. nih.govmdpi.com | Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) nih.govmdpi.com | To selectively extract the free base alkaloids into the organic phase, leaving water-soluble impurities behind. | | 6 | Concentration | The combined organic extracts are dried (e.g., with Na₂SO₄) and the solvent is evaporated under reduced pressure. nih.gov | N/A | To yield the total crude alkaloid extract, which can then be further purified. |
This table presents a generalized methodology synthesized from multiple research studies. nih.govmdpi.comscielo.br
The resulting crude alkaloid extract is a mixture of various compounds. To isolate pretazettine, further purification is necessary. Column chromatography using silica gel is a standard method for this purpose. nih.gov The fractions are eluted with a solvent system, for example, a mixture of ethyl acetate, methanol, and water, and monitored by thin-layer chromatography (TLC) to isolate the pure compound. nih.gov
While traditional methods like maceration and Soxhlet extraction are effective, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been explored for Amaryllidaceae alkaloids. nih.govnih.govmdpi.com These methods can offer significantly higher efficiency, reducing extraction time and solvent consumption compared to conventional approaches. nih.govmdpi.com
The specific plant sources from which pretazettine has been isolated using these methodologies are diverse within the Amaryllidaceae family.
Table 2: Documented Natural Plant Sources of Pretazettine
| Plant Species | Part Used | Reference(s) |
|---|---|---|
| Narcissus jonquilla quail | Bulbs | nih.govnih.gov |
| Zephyranthes carinata HERB. | Bulbs | jst.go.jpcapes.gov.br |
| Hymenocallis littoralis | Data Available | nih.gov |
| Cyrtanthus obliquus | Data Available | nih.gov |
Biosynthetic Pathways and Enantiomeric Considerations of Pretazettine
Elucidation of the General Amaryllidaceae Alkaloid Biosynthesis Pathway
Despite the vast structural diversity, nearly all of the more than 650 identified Amaryllidaceae alkaloids (AAs) originate from a shared biosynthetic route. oup.commdpi.com This common pathway involves the convergence of metabolites derived from two aromatic amino acids, leading to a central intermediate from which various alkaloid skeletons diverge. nih.govmdpi.com Early biochemical investigations using radiolabeled compounds were fundamental in outlining this pathway. oup.commdpi.com
The foundational building blocks for Amaryllidaceae alkaloids are the aromatic amino acids L-phenylalanine and L-tyrosine, which are derived from primary metabolism. oup.comnih.govmdpi.com Radiolabeling experiments have been instrumental in confirming their roles as precursors.
L-Phenylalanine is the precursor to the C6-C1 aldehyde portion of the alkaloid backbone. mdpi.comnih.gov Incorporation studies using [3-¹⁴C]phenylalanine in Nerine bowdenii demonstrated its role in the biosynthesis of haemanthamine (B1211331), an alkaloid sharing the same initial pathway as pretazettine (B105272). nih.govfrontiersin.org L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) , a key step that channels carbon from primary to secondary metabolism. mdpi.commdpi.com Subsequent enzymatic reactions, including those catalyzed by cinnamate 4-hydroxylase (C4H) and potentially coumarate 3-hydroxylase (C3H) , transform trans-cinnamic acid into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). mdpi.comnih.gov
L-Tyrosine provides the C6-C2 amine-bearing fragment. nih.govnih.gov It is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549). oup.commdpi.com The incorporation of radiolabeled tyrosine and tyramine into various Amaryllidaceae alkaloids, including those closely related to pretazettine, has been experimentally verified. nih.govfrontiersin.org
These precursor incorporation studies definitively established that the core structure of Amaryllidaceae alkaloids arises from the union of a 3,4-DHBA moiety (from L-phenylalanine) and a tyramine moiety (from L-tyrosine). mdpi.comcore.ac.uk
The condensation of tyramine and 3,4-dihydroxybenzaldehyde marks the first committed step in the biosynthesis of Amaryllidaceae alkaloids, leading to the formation of a Schiff base intermediate known as norcraugsodine. rsc.orgfrontiersin.org This intermediate is then reduced to form norbelladine (B1215549), the universal precursor for the entire class of alkaloids. mdpi.comfrontiersin.orgnih.gov
The central importance of norbelladine was confirmed through radiolabeling studies which showed its efficient incorporation into various alkaloid types. oup.com Norbelladine itself is not the substrate for the crucial cyclization step. It must first undergo methylation. The enzyme norbelladine 4′-O-methyltransferase (N4OMT) specifically methylates the 4'-hydroxyl group of norbelladine to produce 4′-O-methylnorbelladine. mdpi.comptbioch.edu.pl This methylated intermediate is the direct substrate for the subsequent oxidative coupling reactions that create the diverse skeletons of the Amaryllidaceae alkaloids. nih.govnih.govptbioch.edu.pl
| Precursor/Intermediate | Origin/Formation | Role in Pathway |
| L-Phenylalanine | Primary Metabolism (Shikimate Pathway) | Source of the 3,4-dihydroxybenzaldehyde (C6-C1) unit. mdpi.comnih.gov |
| L-Tyrosine | Primary Metabolism (Shikimate Pathway) | Source of the tyramine (C6-C2) unit. mdpi.comnih.gov |
| 3,4-Dihydroxybenzaldehyde | Phenylpropanoid Pathway from L-Phenylalanine | Aldehyde partner in the condensation reaction. mdpi.com |
| Tyramine | Decarboxylation of L-Tyrosine | Amine partner in the condensation reaction. mdpi.com |
| Norbelladine | Condensation of tyramine and 3,4-DHBA, followed by reduction. frontiersin.orgnih.gov | The first key intermediate and common scaffold. mdpi.commdpi.com |
| 4′-O-Methylnorbelladine | O-methylation of norbelladine by N4OMT. mdpi.com | The direct precursor for oxidative phenol (B47542) coupling. nih.govptbioch.edu.pl |
Precursor Incorporation Studies (e.g., L-Phenylalanine, L-Tyrosine)
Specific Biogenetic Route to Pretazettine
From the central precursor, 4′-O-methylnorbelladine, the pathway diverges to form different structural classes of alkaloids. The formation of pretazettine belongs to the haemanthamine-type lineage, which is defined by a specific mode of intramolecular cyclization. rsc.orgfrontiersin.org
The structural diversity of Amaryllidaceae alkaloids is generated by different regioselective intramolecular C-C phenol oxidative coupling reactions of 4′-O-methylnorbelladine. rsc.orgcore.ac.ukptbioch.edu.pl These reactions are primarily catalyzed by cytochrome P450 (CYP450) enzymes. rsc.orguqtr.ca There are three main modes of coupling:
ortho-para' coupling, leading to the galanthamine (B1674398) skeleton. ptbioch.edu.pl
para-ortho' coupling, also leading to the galanthamine skeleton. nih.govptbioch.edu.pl
para-para' coupling, which generates the crinine (B1220781)/haemanthamine skeleton. rsc.orgfrontiersin.org
The biosynthesis of pretazettine proceeds via the para-para' coupling pathway. rsc.orgfrontiersin.org This specific oxidative coupling of 4′-O-methylnorbelladine results in the formation of the intermediate (10bR,4aS)-noroxomaritidine. frontiersin.org This intermediate is the precursor for a range of alkaloids, including haemanthamine, vittatine, and ultimately, pretazettine. frontiersin.org The enzyme CYP96T1 , identified in Narcissus sp. aff. pseudonarcissus, has been shown to catalyze this para-para' C-C phenol coupling, establishing it as a key enzyme in this branch of the pathway. frontiersin.orguqtr.ca
Historically, there has been confusion between pretazettine and its isomer, tazettine (B33). It is now widely accepted that pretazettine is the naturally occurring alkaloid in the plant, while tazettine is often an artifact formed from pretazettine during the extraction and isolation process due to its chemical instability. rsc.orgsemanticscholar.org
The biosynthetic route to pretazettine has been investigated through feeding experiments with labeled precursors. Studies in Sprekelia formosissima using tritiated haemanthamine demonstrated a clear biological sequence: haemanthamine is converted to haemanthidine (B1194808), which is then converted to pretazettine. frontiersin.orgsemanticscholar.org The interconversion from haemanthidine to pretazettine is proposed to occur through a ring-opening of the ether bridge between C6 and the nitrogen, followed by rotation and subsequent hemiacetal formation between the C6 ketone and the C11 hydroxyl group. rsc.org
While the enzymes for the early stages of the Amaryllidaceae alkaloid pathway are increasingly well-characterized, the specific enzymes catalyzing the final transformations to pretazettine remain less defined. mdpi.com Based on the established biogenetic sequence from haemanthamine to pretazettine, the involvement of specific enzyme classes can be hypothesized.
From Haemanthamine to Haemanthidine: The conversion of haemanthamine to haemanthidine involves the hydroxylation of the carbon skeleton. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate-dependent dioxygenases (2-ODDs) , which are known to be involved in the late stages of alkaloid biosynthesis, creating further structural diversity.
The search for these specific enzymes is an active area of research, leveraging transcriptomics and proteomics of Amaryllidaceae species known to produce pretazettine to identify candidate genes. nih.govcore.ac.uk
Interconversion Hypotheses: Pretazettine and Tazettine Relationship in Planta
Stereochemical Aspects in Natural Pretazettine Biosynthesis
The biosynthesis of pretazettine, a member of the Amaryllidaceae alkaloids, is a complex process characterized by a high degree of stereochemical control. The formation of its unique 2-benzopyrano[3,4-c]indole skeleton is not a de novo synthesis but rather a sophisticated rearrangement of an earlier alkaloid scaffold. nih.gov Pretazettine is biosynthetically derived from haemanthamine-type alkaloids, which themselves originate from the common precursor 4'-O-methylnorbelladine through a para-para' oxidative phenol coupling. nih.govrsc.org The stereochemistry of the final pretazettine molecule is therefore intrinsically linked to the stereospecific reactions that form its precursors.
The journey begins with the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine, which is then methylated to yield 4'-O-methylnorbelladine. mdpi.comsemanticscholar.org The crucial para-para' oxidative coupling of this precursor is a key stereochemical determining step. This reaction, often catalyzed by cytochrome P450 enzymes such as CYP96T1, leads to the formation of noroxomaritidine. rsc.orgresearchgate.net These enzymes exhibit significant stereo-selectivity, producing specific enantiomers that channel the biosynthesis toward different alkaloid types. rsc.orgsemanticscholar.org For the crinine/haemanthamine lineage that leads to pretazettine, a specific enantiomeric series is selected. nih.gov
The pathway proceeds from the coupled intermediate through several steps to form the crinine-type alkaloid, haemanthamine. nih.gov Labeling experiments have demonstrated that plants such as Sprekelia formosissima convert haemanthamine into hemanthidine (B1225769)/epihemanthamine. nih.gov This conversion involves oxidation and results in an epimeric mixture. nih.gov
The final and most critical stereochemical event is the transformation of hemanthidine to pretazettine. This is not a simple enzymatic step but a significant molecular rearrangement. The process is understood to involve the opening of the ring between C6 and the nitrogen atom of hemanthidine, followed by a rotation of approximately 90 degrees around the C6a-C10b bond. rsc.org This rotation creates a transient ketone intermediate. Subsequent hemiacetal formation between the C6 ketone and the C11 hydroxyl group establishes the new heterocyclic ring system characteristic of pretazettine. rsc.org This transformation is essentially irreversible and stereospecific, leading to the naturally occurring (+)-pretazettine. nih.govnih.gov The trans-junction between rings B and D in pretazettine is a direct consequence of this specific biosynthetic rearrangement, distinguishing it from its cis-junction isomer, tazettine. nih.gov It is now widely accepted that pretazettine is the naturally occurring, biologically active compound, while tazettine is often an artifact formed during extraction due to the chemical lability of pretazettine. nih.govrsc.org Recent studies have further elucidated the absolute configuration, assigning an S configuration to the C-8 position of pretazettine. mdpi.com
Table 1: Key Intermediates and Stereochemical Transformations in Pretazettine Biosynthesis
| Precursor/Intermediate | Transformation | Key Enzyme(s) / Process | Stereochemical Outcome |
|---|---|---|---|
| 4'-O-Methylnorbelladine | Para-para' Oxidative Coupling | Cytochrome P450 (e.g., CYP96T1) | Formation of specific enantiomers of noroxomaritidine, directing the pathway towards the crinine/haemanthamine skeleton. rsc.orgresearchgate.net |
| Haemanthamine | Oxidation | Oxidoreductases | Formation of an epimeric mixture of haemanthidine/epihemanthamine. nih.govnih.gov |
| Haemanthidine | Ring Opening and Rearrangement | Intramolecular rotation (~90°) | Creation of a transition state ketone intermediate. rsc.org |
| Ketone Intermediate | Hemiacetal Formation | Spontaneous Cyclization | Irreversible formation of the pretazettine skeleton with a characteristic trans B/D ring junction. nih.govrsc.org |
Total Synthesis Approaches to the Pretazettine Skeleton
The total synthesis of pretazettine is a complex undertaking that has been approached through various innovative strategies. These methods aim to construct the characteristic tetracyclic core of the molecule with precise stereochemical control.
Biomimetic Synthesis Routes
Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. In the case of pretazettine, a key biomimetic transformation involves the conversion of haemanthidine to pretazettine. imperial.ac.ukrsc.org This rearrangement is a pivotal step that has been incorporated into several total synthesis campaigns. imperial.ac.uk Wildman demonstrated that haemanthidine methiodide can be converted to pretazettine under mildly acidic conditions (pH 4). msu.edu This transformation is believed to proceed through a ring-opening of the B-ring in haemanthidine, followed by a rotation and subsequent ring closure to form the characteristic ether linkage of pretazettine. The driving force for this rearrangement is a significant relief of strain in the transition from the haemanthidine to the pretazettine ring system. imperial.ac.uk
One notable total synthesis of (-)-haemanthidine, which serves as a precursor for (+)-pretazettine, utilized D-mannose as the starting material. acs.org This approach established the critical relative stereochemistry through an intramolecular nitrone-alkene cycloaddition reaction. acs.org
Radical Cyclization Methodologies
Radical cyclization reactions offer a powerful tool for the construction of cyclic systems found in natural products. wikipedia.orgnih.gov These reactions are often characterized by their high efficiency and tolerance of various functional groups. nih.gov The synthesis of the pretazettine skeleton has been approached using radical cyclization strategies. For instance, a formal total synthesis of (±)-haemanthidine and (±)-pretazettine was developed utilizing a ruthenium-catalyzed chlorine atom transfer cyclization of an N-allylic α-chloro-α-thioacetamide. acs.org
Another approach involved a 5-exo-trig radical cyclization to construct key intermediates. clockss.org These methods typically involve the generation of a radical species that then undergoes an intramolecular addition to a double bond, leading to the formation of a new ring. wikipedia.org The resulting cyclized radical is then quenched to afford the desired product. wikipedia.org
Enantioselective Synthetic Strategies
The development of enantioselective syntheses is crucial for producing optically pure pretazettine, which is essential for studying its biological activity. Several strategies have been developed to achieve this goal. One of the first asymmetric total syntheses of (+)-pretazettine was accomplished alongside (+)-crinamine and (-)-haemanthidine. acs.org
Semisynthetic Modification and Derivative Generation
Semisynthesis, the chemical modification of a natural product, is a valuable strategy for producing derivatives with improved properties or for creating research tools.
Structural Manipulations for Research Probes
The development of chemical probes is essential for understanding the molecular targets and mechanisms of action of bioactive compounds. nih.govethz.ch Semisynthetic modifications of pretazettine and related alkaloids can be employed to introduce reporter tags, photoaffinity labels, or other functionalities. For example, the structural modification of the related Amaryllidaceae alkaloid haemanthamine has been explored to study its biological activities. researchgate.net These modifications can include acylation, alkylation, and oxidation at various positions on the alkaloid scaffold. researchgate.net Such strategies could be adapted to pretazettine to generate probes for chemoproteomic studies. nih.gov
Synthesis of Analogs with Varied Ring Systems
The synthesis of analogs with altered ring systems can provide valuable insights into the structure-activity relationships of pretazettine. A divergent synthetic approach has been developed to create analogs of Amaryllidaceae alkaloids, including those with structural cores similar to pretazettine. researchgate.netresearchgate.net This strategy starts from a common intermediate, which is then elaborated through different cyclization methods to produce a variety of ring systems. researchgate.netresearchgate.net For instance, oxidative cleavage of a carbocyclic ring in a tetracyclic precursor, followed by the closure of a new heterocyclic ring, has been used to generate analogs of pretazettine, tazettine, and macronine. researchgate.net This approach allows for the systematic exploration of how changes in the ring structure affect biological activity.
Exploration of Novel Synthetic Methodologies Applicable to Pretazettine
The complex architecture and significant biological activity of pretazettine have spurred considerable interest within the synthetic chemistry community. This has led to the exploration of various novel methodologies aimed at the efficient and stereoselective construction of its core structure. These strategies often serve as platforms to showcase the utility of new synthetic reactions and to provide access to analogues for further biological evaluation. mdpi.com
A key challenge in pretazettine synthesis is the stereocontrolled formation of its densely functionalized pyrrolidine (B122466) core and the creation of the quaternary carbon center. grantome.comnih.gov Researchers have approached this challenge through diverse and innovative strategies, including cycloaddition reactions, multicomponent reactions, and biomimetic approaches.
One notable strategy involves an intramolecular nitrone-alkene cycloaddition reaction. In a total synthesis of (+)-pretazettine, the critical relative stereochemistry was established using this method, starting from D-mannose. nih.govacs.org This approach highlights the use of carbohydrate-derived starting materials to control absolute stereochemistry.
Another powerful cycloaddition strategy employs the (3+2) cycloaddition of 2-azaallyl anions with olefins to construct the pyrrolidine ring, a key structural feature of pretazettine. umich.edu Photochemical approaches have also been considered for assembling the cis-3a-aryloctahydroindole core of pretazettine. acs.org
More recent innovations focus on streamlining the synthesis through cascade reactions and multicomponent strategies. A one-pot imine acylation/enol cyclization cascade has been developed to stereoselectively furnish pyrrolidone derivatives, which are key intermediates for a rapid synthesis of pretazettine. grantome.com Similarly, a convergent and modular multicomponent strategy has been devised to diastereoselectively construct the core of related alkaloids like crinane and haemanthamine, with plans to extend this efficient methodology to the synthesis of pretazettine. nih.gov This approach is particularly advantageous for the stereoselective installation of the quaternary center. nih.gov
Biomimetic synthesis offers another elegant route. The natural biosynthetic pathway is thought to involve the conversion of haemanthidine to pretazettine. rsc.orgsemanticscholar.org This transformation has been replicated in the laboratory, and a biomimetic protocol for synthesizing pretazettine from haemanthidine has been developed and utilized in several total syntheses. imperial.ac.uk
Furthermore, methodologies involving metal catalysis have been explored. A formal total synthesis of (±)-pretazettine was developed using a ruthenium-catalyzed chlorine atom transfer cyclization. acs.org
The exploration of these novel synthetic routes not only facilitates the production of pretazettine itself but also opens avenues for creating structural analogues. For instance, a strategy involving oxidative cleavage of a carbocyclic ring in a tetracyclic intermediate, followed by the closure of a new heterocyclic ring, has been used to produce analogues with the pretazettine core. researchgate.net The discovery of new natural derivatives, such as jonquailine, which features an acetal (B89532) group in place of the hemiacetal found in pretazettine, further encourages the development of synthetic methods that allow for such modifications. nih.gov
A comparative overview of some of these novel synthetic methodologies is presented below.
Table 1: Comparison of Novel Synthetic Methodologies for Pretazettine
| Methodology | Key Reaction | Starting Material (Example) | Key Feature |
|---|---|---|---|
| Intramolecular Cycloaddition | Nitrone-alkene cycloaddition | D-Mannose | Establishes critical relative stereochemistry from a chiral pool starting material. nih.govacs.org |
| (3+2) Cycloaddition | Cycloaddition of 2-azaallyl anions with olefins | Not specified | Efficient construction of the core pyrrolidine ring. umich.edu |
| Cascade Reaction | One-pot imine acylation/enol cyclization | Not specified | Rapid and stereoselective formation of a key pyrrolidone intermediate. grantome.com |
| Multicomponent Strategy | Not specified | Piperonal | Convergent and modular approach for rapid core assembly; overcomes challenges in installing the quaternary center. nih.gov |
| Biomimetic Synthesis | Rearrangement/conversion | Haemanthidine | Mimics the proposed natural biosynthetic pathway. imperial.ac.uk |
| Metal-Catalyzed Cyclization | Ruthenium-catalyzed atom transfer cyclization | N-allylic α-chloro-α-thioacetamide | Formal synthesis via a metal-catalyzed ring-closing reaction. acs.org |
| Oxidative Cleavage & Ring Reconstruction | Oxidative cleavage of a carbocyclic ring | Tetracyclic compounds | Provides access to multiple structural analogues from a common intermediate. researchgate.net |
These diverse strategies underscore the dynamic nature of modern synthetic chemistry and its capacity to address complex molecular targets like pretazettine. The continued development of such methodologies is crucial for advancing the study of pretazettine and its potential applications.
Conclusion
Pretazettine (B105272) hydrochloride stands out as a promising compound within the pretazettine class of Amaryllidaceae alkaloids. Its unique chemical structure and biological activities, particularly its ability to inhibit protein synthesis, underscore its potential as a lead compound for further pharmacological development. Continued research into its biosynthesis and mechanism of action will be crucial for unlocking its full therapeutic potential.
Structure Activity Relationship Sar Studies of Pretazettine and Analogs
Impact of Core Scaffold on Biological Activity
The fundamental framework of the pretazettine (B105272) molecule is a key determinant of its biological function. Variations in this core structure, particularly when compared to other related alkaloid types, have profound effects on activity.
Significance of Pretazettine Alkaloid Scaffolds
The pretazettine scaffold itself has been identified as crucial for its biological activities. encyclopedia.pubmdpi.comnih.govmdpi.com Studies comparing pretazettine with its inactive precursor, tazettine (B33), highlight the importance of the specific arrangement of atoms within the pretazettine framework. nih.govnih.govkarger.comub.edu The conversion of tazettine to pretazettine, which involves a stereochemical rearrangement, leads to a significant gain in biological activity, underscoring the unique significance of the pretazettine core. ub.edujst.go.jp Furthermore, the presence of a B-ring lactone or the opening of the B-ring in pretazettine-type compounds appears to be an important feature for their activity. mdpi.comnih.govsemanticscholar.orgresearchgate.net
Comparative SAR with Crinine (B1220781) and Mesembrine (B35894) Types
When compared to other Amaryllidaceae alkaloids, the distinct scaffolds of the crinine and mesembrine types exhibit different SAR profiles. For crinine-type alkaloids, the substituent at the C-2 position seems to play a significant role in their biological activity. encyclopedia.pubmdpi.comnih.govsemanticscholar.org In contrast, for mesembrine-type alkaloids, the stereochemistry of the A/B-ring junction is a critical factor. encyclopedia.pubmdpi.com Specifically, a cis A/B ring junction has been noted in some mesembrine alkaloids like sarniensine. researchgate.net The pretazettine scaffold, in comparison, has its own set of critical features, distinguishing its SAR from these other related alkaloid groups.
Influence of Stereochemistry on Preclinical Efficacy
The three-dimensional arrangement of atoms in pretazettine and its analogs is a critical factor governing their biological effects. Specific stereochemical configurations at ring junctions and chiral centers have been shown to be essential for activity.
A/B Ring Junction Stereochemistry
The stereochemistry at the junction of the A and B rings is a crucial determinant of activity in pretazettine-related compounds. A trans-stereochemistry of the A/B-ring junction is considered an important feature for the biological activity of pretazettine-type alkaloids. mdpi.comnih.govsemanticscholar.orgresearchgate.net This is in contrast to some mesembrine-type alkaloids which possess a cis A/B ring junction. researchgate.net The relative stereochemistry of the junction between the B and D rings in jonquailine, a pretazettine-type alkaloid, has been determined to be trans, similar to pretazettine, which contrasts with the cis-junction found in tazettine. nih.gov
Chirality at Specific Carbon Centers (e.g., C-2, C-8)
The chirality at specific carbon atoms, such as C-2 and C-8, significantly influences the preclinical efficacy of pretazettine and its analogs.
For crinine-type alkaloids, the substituent at the C-2 position is important for their activity. encyclopedia.pubmdpi.comnih.govsemanticscholar.org In some instances, the chirality at C-2 has been shown to be key for improving potency and reducing cytotoxicity. rsc.org
Regarding the C-8 position in pretazettine-type alkaloids, hydroxylation at this center is a critical feature for anticancer activity. mdpi.comnih.govmdpi.comresearchgate.net Interestingly, the biological activity appears to be independent of the stereochemistry at C-8, as both pretazettine and its C-8 epimer, jonquailine, exhibit significant anticancer effects, while tazettine, which lacks the C-8 hydroxyl group, is inactive. nih.govmdpi.com The absolute configuration at C-8 of jonquailine has been assigned as R, which in turn allowed for the assignment of an S configuration to C-8 of pretazettine. mdpi.comresearchgate.net Another stereochemical epimer of pretazettine, precriwelline, has also been found to be therapeutically active. nih.govkarger.com
Role of Functional Groups and Substituents in Activity
The presence, position, and nature of functional groups and substituents on the pretazettine scaffold are pivotal for its biological activity.
Hydroxylation at the C-8 position is a key structural feature for the anticancer activity of pretazettine-type alkaloids. mdpi.comnih.govmdpi.comresearchgate.net The absence of this hydroxyl group, as seen in tazettine, results in a loss of activity. nih.govmdpi.com Furthermore, the acetalization of the lactol group, as seen in jonquailine, does not appear to negatively affect the anticancer activity. nih.govresearchgate.net In fact, this modification makes jonquailine more stable, which is beneficial for its potential as an anticancer agent. nih.gov
In the broader context of related Amaryllidaceae alkaloids, other functional groups also play a significant role. For instance, in crinine-type alkaloids, the substituent at C-2 is important for their activity. encyclopedia.pubmdpi.comnih.govsemanticscholar.org For some lycorine-type alkaloids, a methylenedioxy bridge and hydroxyl groups at C-1 and C-2 are essential for antiviral properties. acs.org
Table 1: Structure-Activity Relationship Summary of Pretazettine and Analogs
| Feature | Importance for Biological Activity | Compound Examples | Finding |
|---|---|---|---|
| Core Scaffold | High | Pretazettine, Tazettine | The pretazettine scaffold is essential for activity; tazettine is largely inactive. nih.govnih.govkarger.comub.edu |
| B-Ring | Moderate | Pretazettine Analogs | Opening of the B-ring or the presence of a B-ring lactone is important for activity. mdpi.comnih.govsemanticscholar.orgresearchgate.net |
| A/B Ring Junction | High | Pretazettine, Jonquailine | A trans-stereochemistry is crucial for the activity of pretazettine-type alkaloids. mdpi.comnih.govsemanticscholar.orgresearchgate.net |
| C-8 Hydroxylation | High | Pretazettine, Jonquailine, Tazettine | Hydroxylation at C-8 is required for anticancer activity. mdpi.comnih.govmdpi.comresearchgate.net |
| C-8 Stereochemistry | Low | Pretazettine, Jonquailine | Both C-8 epimers (S-pretazettine and R-jonquailine) are active, suggesting stereochemistry at this position is not critical. nih.govmdpi.com |
| C-2 Substituent | High (in Crinine-type) | Crinine Analogs | The nature of the substituent at C-2 is a key determinant of activity in the crinine class. encyclopedia.pubmdpi.comnih.govsemanticscholar.org |
Importance of Hydroxylation Patterns (e.g., C-8)
The presence and position of hydroxyl groups on the pretazettine skeleton are paramount to its biological activity. Research has consistently demonstrated that hydroxylation at the C-8 position is a critical determinant for the anticancer properties of this class of alkaloids. mdpi.comnih.gov This has been clearly illustrated through comparative studies of pretazettine and its naturally occurring analog, tazettine. While pretazettine exhibits significant anticancer effects, tazettine, which lacks the C-8 hydroxyl group, is devoid of such activity. mdpi.comnih.gov
Further evidence supporting the significance of C-8 hydroxylation comes from the study of jonquailine, a pretazettine-type alkaloid isolated from Narcissus jonquilla quail. nih.gov Jonquailine, which is an epimer of pretazettine at the C-8 position, also displays notable antiproliferative activity against various drug-resistant cancer cell lines. mdpi.comnih.gov This suggests that while the presence of the hydroxyl group at C-8 is essential for anticancer activity, the stereochemistry at this position may not be a critical factor. mdpi.comnih.gov The activity of both pretazettine and jonquailine, contrasted with the inactivity of tazettine, underscores the indispensable role of the C-8 hydroxyl moiety. mdpi.com
The acetalization of the lactol at C-8, as seen in jonquailine, also does not appear to diminish the anticancer activity, indicating a degree of tolerance for substitution at this position, provided the core hydroxyl feature's influence is maintained. nih.govmdpi.com These findings collectively highlight the C-8 hydroxylation as a key pharmacophore for the anticancer potential of pretazettine and its analogs.
Table 1: Impact of C-8 Substitution on Anticancer Activity
| Compound | C-8 Substitution | Anticancer Activity |
|---|---|---|
| Pretazettine | Hydroxyl (-OH) | Significant mdpi.comnih.gov |
| Tazettine | Hydrogen (-H) | Inactive mdpi.comnih.gov |
| Jonquailine | Epimeric Hydroxyl (-OH) | Significant mdpi.comnih.gov |
Effects of Ring Opening or Lactone Presence (e.g., B-ring)
The structural integrity of the B-ring in pretazettine-type alkaloids is another crucial factor influencing their biological activity. SAR studies have revealed that modifications to this ring, such as its opening or the presence of a lactone, can significantly impact the compound's efficacy. mdpi.comsemanticscholar.orgmdpi.com
Furthermore, the stereochemistry at the junction of the A and B rings (A/B ring junction) has been noted as an important consideration for the activity of pretazettine analogs. semanticscholar.orgmdpi.comresearchgate.net A trans-stereochemistry at this junction appears to be a significant feature for the biological activity within this group of compounds. mdpi.comsemanticscholar.orgmdpi.com These findings indicate that the conformation of the B-ring and its relationship with the adjacent A-ring are critical for the biological function of pretazettine-type alkaloids.
Table 2: Influence of B-Ring Modifications on the Activity of Pretazettine Analogs
| Structural Feature | Importance for Activity |
|---|---|
| B-ring opening | Important semanticscholar.orgmdpi.com |
| Presence of a B-ring lactone | Important mdpi.comsemanticscholar.orgmdpi.com |
| trans-stereochemistry of A/B ring junction | Important mdpi.comsemanticscholar.orgmdpi.comresearchgate.net |
Preclinical Investigations of Pretazettine Hydrochloride in Disease Models
Anticancer Activity in In Vitro Models
The cytotoxic effects of pretazettine (B105272) have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity.
Pretazettine has shown notable potency against leukemia and lymphoma cell lines. It was identified as one of the most potent Amaryllidaceae alkaloids when tested against the human Molt4 T-lymphoma cell line, exhibiting a 50% effective dose (ED50) of 0.3 μg/mL. researchgate.net In studies involving alkaloid extracts from Narcissus, the activity against the Jurkat T-cell leukemia line was attributed in part to the presence of pretazettine. researchgate.net An extract containing pretazettine and haemathamine showed an IC50 of 10.9 µg/mL against Jurkat cells. researchgate.net
Table 1: In Vitro Activity of Pretazettine Against Leukemia Cell Lines
| Cell Line | Cancer Type | Activity Metric | Reported Value | Citation |
|---|---|---|---|---|
| Molt4 | T-lymphoma | ED50 | 0.3 µg/mL | researchgate.net |
| Jurkat | T-cell Leukemia | IC50* | 10.9 µg/mL | researchgate.net |
Value for an alkaloid extract containing pretazettine and haemathamine.
Pretazettine's antiproliferative effects extend to various solid tumor cell lines. researchgate.net Studies have demonstrated its activity against glioblastoma, with observed cytotoxic effects in U373 and U87 human glioblastoma cell lines. researchgate.netnih.gov The compound has also been evaluated against non-small-cell lung cancer (NSCLC), showing activity in the A549 cell line. nih.gov Furthermore, its ability to inhibit cellular processes has been observed in KB human oral epidermoid carcinoma cells. researchgate.netscispace.com Research on a related compound, jonquailine, which shares a structural similarity with pretazettine, showed significant antiproliferative effects against glioblastoma, melanoma, uterine sarcoma, and NSCLC cells that display various forms of drug resistance. nih.gov
Table 2: In Vitro Activity of Pretazettine and Related Compounds Against Solid Tumor Cell Lines
| Cell Line | Cancer Type | Compound | Citation |
|---|---|---|---|
| U373 | Glioblastoma | Pretazettine | researchgate.netnih.gov |
| U87 | Glioblastoma | Pretazettine | nih.gov |
| A549 | Non-Small-Cell Lung Cancer | Pretazettine | nih.gov |
| KB | Oral Epidermoid Carcinoma | Pretazettine | researchgate.netscispace.com |
The primary mechanism underlying pretazettine's anticancer effect is the inhibition of protein synthesis. researchgate.netnih.gov Research has shown that pretazettine hydrochloride can inhibit cellular protein synthesis without affecting the synthesis of DNA or RNA in various cell types, including KB human oral epidermoid carcinoma, P-388, and Ehrlich ascites cells. researchgate.netscispace.com This inhibitory action on protein synthesis has been demonstrated in Rauscher leukemic blood cells in mice as well. nih.gov The effect is believed to contribute significantly to its synergy with other chemotherapy agents like adriamycin. nih.govscispace.com In addition to protein synthesis inhibition, pretazettine is reported to induce apoptosis, or programmed cell death, via the caspase-3 pathway. researchgate.net The structural feature of a hydroxyl group at the C-8 position is considered crucial for its anticancer activity, distinguishing it from the inactive compound tazettine (B33), which lacks this group. mdpi.com
Activity against Solid Tumor Cell Lines (e.g., Glioblastoma, Lung Carcinoma, Oral Epidermoid Carcinoma)
Anticancer Activity in In Vivo Preclinical Models
Following promising in vitro results, this compound was advanced to in vivo testing in animal models of cancer to assess its therapeutic effectiveness.
Pretazettine has demonstrated significant therapeutic activity in murine leukemia models. researchgate.net In studies on spontaneous AKR T-cell leukemia in mice, long-term treatment with this compound significantly prolonged the life span of the animals. nih.govnih.gov When compared with standard cytotoxic drugs, pretazettine's activity, which resulted in a 90% increase in life span (ILS), was found to be superior to that of methotrexate (B535133) (71% ILS) and adriamycin (49% ILS), though inferior to vincristine (B1662923) (114% ILS). nih.gov The compound was also found to be therapeutically effective against mice in advanced stages of leukemia, inducing complete clinical remissions. nih.gov Furthermore, pretazettine showed activity against Rauscher leukemia, an effect attributed to a combination of antiviral activity and the inhibition of cellular protein synthesis. nih.gov
Table 3: Therapeutic Efficacy of Pretazettine in AKR Leukemia Model
| Agent | Increase in Life Span (ILS) | Citation |
|---|---|---|
| Pretazettine (PTZ) | 90% | nih.gov |
| Vincristine (VCR) | 114% | nih.gov |
| Methotrexate (MTX) | 71% | nih.gov |
| 6-Thioguanine (6-TG) | 60% | nih.gov |
| Adriamycin (ADR) | 49% | nih.gov |
The efficacy of pretazettine has also been investigated in murine carcinoma models known to be resistant to standard chemotherapy. nih.gov Notably, early reports highlighted its activity against Lewis lung carcinoma in mice. nih.gov Additionally, pretazettine has been shown to be active against Ehrlich ascites carcinoma, with the cancer cells demonstrating greater sensitivity to the compound in DBA/2 mice compared to Swiss mice. scispace.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Thioguanine |
| Adriamycin |
| Cycloheximide |
| Haemathamine |
| Jonquailine |
| Methotrexate |
| Paclitaxel (B517696) |
| Phenyl arsine oxide |
| This compound |
| Tazettine |
| Vincristine |
Research on Modulatory Effects on Tumor Progression and Metastasis
This compound (PTZ), an alkaloid derived from the Narcissus plant, has demonstrated potential in modulating tumor progression and metastasis in various preclinical models. karger.comnih.gov Studies have shown its effectiveness against several cancer types, including Rauscher viral leukemia, spontaneous AKR T-cell leukemia, Ehrlich ascites carcinoma, and Lewis lung carcinoma. karger.comscite.aikarger.com
In models of Rauscher viral leukemia, PTZ exhibited therapeutic efficacy, suggesting a potent antiviral and moderate antitumor activity. karger.com It was also found to be active against spontaneous AKR leukemia, significantly prolonging the life span of treated mice. scite.ai Furthermore, research on Ehrlich ascites carcinoma revealed that PTZ's effectiveness was more pronounced in certain mouse strains. karger.com
Investigations into Lewis lung carcinoma showed that PTZ's efficacy was comparable to standard chemotherapeutic drugs when the carcinoma was implanted intraperitoneally. nih.gov Combination therapy of PTZ with standard drugs often resulted in synergistic or additive effects. nih.gov
The underlying mechanism of PTZ's antitumor activity is linked to its ability to inhibit cellular protein synthesis, a process crucial for cancer cell proliferation. scite.ainih.gov This inhibition of protein synthesis appears to be independent of DNA and RNA synthesis inhibition. nih.gov Interestingly, cancer cells pre-treated with DNA-binding agents like adriamycin showed increased sensitivity to PTZ, suggesting a potential for combination therapies. karger.com
Preclinical studies using various cancer cell lines have reported that pretazettine exhibits cytotoxic effects, with IC50 values ranging from 0.9 to 8.85 µM in several cell lines. researchgate.net These findings underscore the potential of pretazettine as a candidate for further investigation in cancer therapeutics. ejgm.co.uk
Interactive Data Table: Preclinical Anticancer Activity of this compound
| Disease Model | Key Findings | References |
| Rauscher Viral Leukemia | Therapeutically effective; potent antiviral and moderate antitumor activity. karger.com | karger.comnih.govscite.ainih.govkarger.com |
| Spontaneous AKR Leukemia | Active against spontaneous leukemia; significantly prolonged life span in mice. scite.ai | scite.ai |
| Lewis Lung Carcinoma | Efficacy comparable to standard drugs; synergistic effects in combination therapy. nih.gov | nih.gov |
| Ehrlich Ascites Carcinoma | Active against the carcinoma; sensitivity varied between mouse strains. karger.com | karger.comscispace.com |
Antiviral Activity in Preclinical Models
This compound has been investigated for its antiviral properties against a range of RNA viruses.
Evaluation against RNA Viruses (e.g., Rauscher Leukemia Virus, Dengue Virus, Zika Virus, SARS-CoV-2)
Preclinical studies have demonstrated the antiviral activity of pretazettine against several RNA viruses. It has shown inhibitory effects on the Rauscher leukemia virus, both in cell cultures and in mice. karger.comscite.ai The compound was found to be particularly effective in acutely infected cells rather than chronically infected ones. karger.com
Research has also explored its activity against flaviviruses. Pretazettine exhibited in vitro activity against Dengue virus (DENV) and Zika virus (ZIKV). nih.govresearchgate.net For DENV-2, the EC50 was determined to be 0.8 µM with a selectivity index (SI) of 6.8, and for ZIKV, the EC50 was 1.9 µM with an SI of 3.8. nih.gov However, when combined with another alkaloid, lycorine (B1675740), no synergistic antiviral effect was observed against DENV-2 or ZIKV. nih.govresearchgate.net
Interactive Data Table: Antiviral Activity of Pretazettine against RNA Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | BHK-21 | 0.8 | 5.4 | 6.8 | nih.gov |
| Zika Virus (ZIKV) | Vero | 1.9 | 7.2 | 3.8 | nih.gov |
Mechanistic Research on Viral Replication and Enzyme Inhibition (e.g., Reverse Transcriptase, Spike Protein)
The antiviral mechanism of pretazettine is primarily attributed to the inhibition of protein synthesis in host cells, which is essential for viral replication. karger.comnih.gov This inhibition of cellular protein synthesis occurs without affecting DNA and RNA synthesis. nih.gov
Furthermore, pretazettine has been shown to inhibit the activity of viral enzymes. It is an inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like the Rauscher leukemia virus. karger.comscite.ai This inhibition of reverse transcriptase is thought to contribute to its therapeutic activity in leukemic mice, although its exact contribution is not fully certain. nih.gov The inhibition of protein synthesis may secondarily affect the viral processes within the cells. karger.com
Other Biological Activities in Preclinical Research Contexts
Beyond its anticancer and antiviral effects, pretazettine has been studied for other biological activities in preclinical settings.
DNA Binding Activity Studies
Studies have assessed the DNA binding activity of various Amaryllidaceae alkaloids, including pretazettine. In an assay using an HPLC method, pretazettine was found to be active in binding to DNA. researchgate.netresearchgate.net At a concentration of 0.50 mg/ml, it demonstrated a DNA binding activity of 92.0%. researchgate.net This suggests that interaction with DNA could be another facet of its biological activity, although further research is needed to fully understand the implications of this binding.
Investigations into Immunomodulatory Effects in Preclinical Systems
Research suggests that pretazettine's therapeutic effects in mice with Rauscher leukemia are achieved without suppressing humoral and cellular immunity or general health. karger.com This indicates a favorable profile in terms of immunomodulation, allowing for long-term administration in these preclinical models. karger.com The compound's ability to exert its antiviral and antitumor effects without compromising the immune system is a significant aspect of its preclinical evaluation.
Advanced Analytical Techniques for Pretazettine Hydrochloride Research
Spectroscopic Methods for Structure Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework of a compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pretazettine (B105272), the ¹H NMR spectrum reveals characteristic signals, including those for aromatic protons on the benzene (B151609) ring, olefinic protons, and protons associated with the methylenedioxy group, as well as the various aliphatic protons in the heterocyclic rings. The chemical shift (δ) and coupling constants (J) are critical for assigning these protons to their specific locations within the molecule.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. ub.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For pretazettine, this allows for the identification of all carbon environments, from the aromatic and olefinic carbons to the carbons in the saturated rings and the methylenedioxy and methoxy (B1213986) groups. nih.gov
2D NMR Spectroscopy : Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton connectivity through the spin system. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different structural fragments, particularly across quaternary carbons and heteroatoms, to establish the final connectivity of the pretazettine skeleton. mdpi.com
Research on jonquailine, a closely related pretazettine-type alkaloid, demonstrates the utility of these techniques. The NMR data for jonquailine are noted to be highly similar to those of pretazettine, differing primarily due to a substituent at the C-8 position. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Pretazettine-type Scaffold (Jonquailine) in CDCl₃
This table shows representative data for a closely related compound, jonquailine, which shares the core pretazettine structure. nih.gov Chemical shifts for pretazettine hydrochloride may vary slightly due to protonation.
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) | HMBC Correlations (H to C) |
| 1 | 129.0 | 5.95, d (10.3) | C-2, C-3, C-4a, C-12b |
| 2 | 128.8 | 6.47, d (10.3) | C-1, C-3, C-4, C-4a |
| 3 | 68.3 | 4.96, s | C-2, C-4, C-4a, C-12c |
| 4a | 88.3 | - | - |
| 6 | 60.1 | 3.51, d (13.6); 2.89, d (13.6) | C-4a, C-6a, C-12b |
| 6a | 128.4 | - | - |
| 8 | 79.5 | 4.34, d (5.4) | C-6a, C-9, C-12c |
| 9 | 146.4 | - | - |
| 10 | 104.2 | 6.78, s | C-6a, C-9, C-11, C-12 |
| 11 | 147.9 | - | - |
| 12 | 107.1 | 6.76, s | C-9, C-10, C-11, C-12b |
| 12a | 47.9 | 3.65, s | C-4, C-4a, C-6, C-12b |
| 12b | 64.1 | - | - |
| 12c | 68.7 | 4.11, d (5.4) | C-4a, C-8 |
| OCH₃ | 56.4 | 3.32, s | C-8 |
| O-CH₂-O | 101.1 | 5.91, d (1.3); 5.90, d (1.3) | C-9, C-11 |
| N-CH₃ | 43.8 | 2.44, s | C-6, C-12a |
Mass spectrometry is a cornerstone technique in natural product research that provides information about the mass, and thus the molecular weight, of a compound.
Mass Spectrometry (MS) : In its basic form, MS bombards a molecule with energy, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the intact molecular ion provides the molecular weight. The fragmentation pattern can serve as a "fingerprint" for the molecule, offering clues to its structure. For tazettine-type alkaloids, including pretazettine, a characteristic fragmentation pathway involves the neutral loss of a C₃H₇N moiety (57 Da) from the protonated molecular ion ([M+H]⁺). nih.gov
High-Resolution Mass Spectrometry (HRMS) : This advanced form of MS measures the m/z value with extremely high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the unambiguous determination of a compound's elemental composition, or molecular formula. For example, HRESIMS analysis of pretazettine would distinguish its formula (C₁₈H₂₁NO₅) from other combinations of atoms that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS or MSⁿ) : In this technique, a specific ion (e.g., the [M+H]⁺ ion of pretazettine) is selected, fragmented, and its fragment ions are then analyzed. This process confirms the relationship between a precursor ion and its product ions, providing definitive structural information. nih.gov Studies on tazettine-type alkaloids using HPLC/ESI-MSⁿ have detailed their characteristic fragmentation, which is crucial for differentiating them from other alkaloid classes like the crinane-type. nih.gov
Table 2: Characteristic Mass Spectrometry Data for Tazettine-Type Alkaloids
| Ion Type | Description | Significance |
| [M+H]⁺ | Protonated Molecular Ion | Provides the nominal and accurate mass for molecular formula determination via HRMS. |
| [M+H-H₂O]⁺ | Loss of Water | Common fragmentation for hydroxylated compounds. |
| [M+H-C₃H₇N]⁺ | Loss of C₃H₇N (57 Da) | A characteristic fragmentation pathway for tazettine-type alkaloids, indicating the specific heterocyclic ring structure. nih.gov |
While NMR and MS can define the constitution and relative stereochemistry of a molecule, they cannot typically determine its absolute configuration (i.e., distinguish between enantiomers). Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scielo.brub.edu
The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a novel compound like pretazettine is determined by comparing its experimental ECD spectrum with the spectrum of a known compound or, more powerfully, with a spectrum predicted by quantum chemical calculations (Time-Dependent Density Functional Theory, or TDDFT). nih.govmdpi.com A close match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. For Amaryllidaceae alkaloids, ECD has been used to establish the absolute configuration at key stereocenters, such as the junctions between the B/C and B/D rings. anu.edu.au
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is essential for isolating this compound from complex natural extracts and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of Amaryllidaceae alkaloids from plant extracts. researchgate.net Its versatility and compatibility with mass spectrometry make it an invaluable tool.
The most common mode for alkaloid analysis is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile), is typically employed to effectively separate the wide range of alkaloids present in a crude extract. scielo.br Detection is often achieved using a Photodiode Array (PDA) detector, which provides UV spectra for each peak, or more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS) for definitive identification. nih.gov
Table 3: Typical Parameters for HPLC Analysis of Amaryllidaceae Alkaloids
| Parameter | Typical Value / Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) scielo.brfrontiersin.org |
| Mobile Phase | A: Water with an additive (e.g., 0.1% formic acid) B: Acetonitrile (B52724) with an additive (e.g., 0.1% formic acid) scielo.br |
| Elution Mode | Gradient elution (e.g., increasing percentage of B over time) scielo.br |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detection | PDA (210-400 nm) or Mass Spectrometry (ESI-MS) nih.govresearchgate.net |
| Column Temp. | 25 - 40 °C researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. Many Amaryllidaceae alkaloids can be analyzed by GC-MS without prior chemical derivatization. nih.gov
In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI) and detected. The resulting mass spectrum provides both molecular weight information and a highly reproducible fragmentation pattern that can be compared to spectral libraries for identification. researchgate.net While effective for many alkaloids, GC-MS may not be suitable for high-molecular-weight or thermally labile compounds, which can decompose at the high temperatures used in the injector and column. researchgate.net
Table 4: Typical Parameters for GC-MS Analysis of Amaryllidaceae Alkaloids
| Parameter | Typical Value / Condition |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm) nih.govresearchgate.net |
| Carrier Gas | Helium nih.gov |
| Injector Temp. | 250 - 280 °C researchgate.netptbioch.edu.pl |
| Oven Program | Temperature gradient (e.g., 80 °C to 300 °C at 10 °C/min) nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.net |
| Detector | Mass Spectrometer (scanning a mass range, e.g., m/z 40-600) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is crucial for the quantitative analysis of Pretazettine in complex biological matrices. nih.goveijppr.com
A typical LC-MS/MS method for the analysis of alkaloids like Pretazettine involves several key steps. scirp.orgnih.gov Sample preparation is critical to remove interfering substances from the biological matrix, which can be achieved through techniques like liquid-liquid extraction. scirp.org Chromatographic separation is then performed, often using a specialized column such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, to resolve Pretazettine from other compounds. scirp.orgnih.gov A gradient elution with a mobile phase, commonly consisting of acetonitrile and water with additives like formic acid or ammonium (B1175870) formate, is used to achieve optimal separation. scirp.orgnih.gov
Following separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and detected by a tandem mass spectrometer. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Pretazettine. This allows for accurate quantification even at low concentrations. mdpi.com The development of such methods requires careful optimization of both chromatographic and mass spectrometric parameters to ensure reliability and robustness, and to mitigate matrix effects which can suppress or enhance the analyte signal. nih.goveijppr.comscirp.org
Table 1: Illustrative LC-MS/MS Parameters for Alkaloid Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or Pentafluorophenyl (PFP) | scirp.orgnih.gov |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | scirp.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid or 10 mM ammonium formate | scirp.orgnih.gov |
| Flow Rate | 0.2 - 0.3 mL/min | scirp.orgnih.gov |
| Column Temperature | 40°C | scirp.org |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI) | nih.gov |
| Ion Mode | Positive | nih.gov |
| Capillary Voltage | 4000 V | scirp.org |
This table presents a generalized set of parameters based on typical methods for alkaloid analysis and may be adapted for specific this compound studies.
Computational Approaches in Pretazettine Research
Computational methods are increasingly vital in modern chemical and pharmaceutical research, offering insights that complement experimental data. nih.gov These in silico techniques provide a platform for predicting molecular interactions, pharmacokinetic properties, and stereochemical details, thereby accelerating research and development. researchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in understanding the potential mechanism of action of Pretazettine by modeling its interaction with biological targets at an atomic level. ingentaconnect.comeuropeanreview.org The process involves sampling various conformations of Pretazettine within the active site of a target protein and then using a scoring function to rank these poses based on their binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the Pretazettine-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment, capturing the flexibility of both the ligand and the receptor. nih.gov These simulations can reveal key insights into the stability of the binding, conformational changes induced by Pretazettine, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its activity. mdpi.commdpi.com
Table 2: Key Outputs of Molecular Docking and Dynamics Studies
| Study Type | Key Information Provided | Relevance to Pretazettine Research |
|---|---|---|
| Molecular Docking | Binding energy/affinity (e.g., kcal/mol), preferred binding pose, key interacting amino acid residues. | Predicts potential biological targets and elucidates the structural basis of interaction. ingentaconnect.commdpi.com |
| Molecular Dynamics | Stability of the ligand-protein complex (RMSD), conformational changes over time, detailed interaction patterns (hydrogen bonds, etc.). | Assesses the stability of the predicted binding mode and provides a dynamic view of the interaction. nih.govmdpi.com |
ADMET Prediction for Preclinical Candidate Selection
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. nih.govnih.gov These computational models assess the pharmacokinetic and toxicological profile of a compound like Pretazettine before extensive experimental testing. scielo.brsrce.hr By evaluating a range of physicochemical and structural descriptors, these tools can predict properties such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities. researchgate.netnih.gov
The use of ADMET prediction helps in the early identification of molecules with potentially unfavorable pharmacokinetic profiles, allowing for their modification or deprioritization. nih.gov This computational screening is a cost-effective and rapid method to help select candidates with a higher probability of success in later preclinical development stages. researchgate.netnih.gov It is important to note that these predictions are based on algorithms and databases of existing experimental data and serve as a guide for further experimental validation. nih.gov
Table 3: Examples of In Silico Predicted ADMET Properties
| ADMET Property | Description | Importance in Preclinical Assessment |
|---|---|---|
| Absorption | Prediction of gastrointestinal absorption and bioavailability. | Indicates the potential for oral absorption of the compound. researchgate.net |
| Distribution | Estimation of properties like blood-brain barrier penetration and plasma protein binding. | Affects where the compound goes in the body and its availability to act on targets. srce.hr |
| Metabolism | Identification of potential sites of metabolism and interaction with metabolic enzymes (e.g., Cytochrome P450). | Predicts how the compound might be broken down and its potential for drug-drug interactions. nih.gov |
| Excretion | Prediction of the likely routes of elimination from the body. | Influences the compound's half-life and dosing schedule. srce.hr |
| Toxicity | Estimation of potential risks such as mutagenicity, carcinogenicity, or organ toxicity. | Provides an early warning for potential safety issues. nih.gov |
Quantum Chemical Calculations for Stereochemical Assignment
The determination of the absolute configuration of complex chiral molecules like Pretazettine is a significant challenge in natural product chemistry. nih.gov Quantum chemical calculations have become an indispensable tool for the unambiguous assignment of stereochemistry. researchgate.netfrontiersin.orgrsdjournal.org Methods such as Density Functional Theory (DFT) are used to calculate chiroptical properties like Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). mdpi.comsemanticscholar.org
The process involves generating the 3D structures of possible stereoisomers of Pretazettine and performing conformational analysis to identify the most stable conformers. acs.org Then, the chiroptical spectra for these conformers are calculated using quantum chemical methods. nih.gov By comparing the theoretically calculated spectrum with the experimentally measured spectrum, the correct absolute configuration can be determined. nih.govmdpi.com This approach provides a high degree of confidence in the stereochemical assignment, which is crucial for understanding the structure-activity relationship of the compound. semanticscholar.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pretazettine |
| Acetonitrile |
| Formic acid |
| Ammonium formate |
Future Research Directions and Open Questions in Pretazettine Hydrochloride Research
Unexplored Biosynthetic Enzymes and Pathways
The biosynthesis of Amaryllidaceae alkaloids, including pretazettine (B105272), is a complex process that is not yet fully understood. mdpi.comuqtr.ca While the general pathway is believed to originate from the precursors L-phenylalanine and L-tyrosine, which form the key intermediate norbelladine (B1215549), the specific enzymatic steps leading to the diverse alkaloid skeletons remain largely uncharacterized. mdpi.comub.edumdpi.com
A significant knowledge gap exists in the later stages of pretazettine biosynthesis. mdpi.com Labeling studies have suggested a pathway proceeding from haemanthamine (B1211331) through haemanthidine (B1194808) to pretazettine. uqtr.carsc.org However, the specific enzymes that catalyze these transformations, likely oxidoreductases and transferases, have not been isolated or characterized. mdpi.com The conversion of haemanthidine to pretazettine is thought to involve a ring opening and rotation, followed by hemiacetal formation and N-methylation, but the biocatalysts for this intricate rearrangement are unknown. rsc.orgsemanticscholar.org
To date, very few Amaryllidaceae alkaloid biosynthetic genes have been identified. mdpi.com Future research, leveraging modern 'omics' technologies such as transcriptomics and proteomics combined with metabolic profiling, is crucial. mdpi.comnih.gov By correlating gene expression in pretazettine-producing plants, like species of Narcissus or Sprekelia, with alkaloid accumulation, researchers can identify candidate genes. mdpi.comuqtr.canih.gov Heterologous expression and functional characterization of these candidate genes in systems like Nicotiana benthamiana or yeast will be essential to confirm their roles and elucidate the complete biosynthetic network. nih.govfrontiersin.org Unraveling this pathway is not only of fundamental scientific interest but could also enable metabolic engineering approaches for sustainable production of pretazettine and related compounds. mdpi.com
Development of Next-Generation Synthetic Methodologies
The complex, polycyclic structure of pretazettine presents a considerable challenge for chemical synthesis, an area that has attracted significant attention from the synthetic community. nih.gov While several total syntheses have been reported, developing more efficient, scalable, and stereoselective methods remains a key objective. The low abundance of pretazettine in natural sources further underscores the need for robust synthetic strategies to provide sufficient material for extensive biological evaluation. nih.gov
Future synthetic methodologies could focus on several promising areas:
Convergent and Multicomponent Reactions : Strategies that build the complex core in fewer steps are highly desirable. Multicomponent approaches to construct the hydroindole core, a key feature of pretazettine, are being explored. researchgate.net
Novel Cyclization Strategies : The development of new methods for forming the intricate ring systems is critical. This includes intramolecular [3+2] cycloadditions and photochemical approaches to construct key carbocyclic and heterocyclic frameworks. mdpi.comnih.gov
Rearrangement Reactions : Exploiting biomimetic rearrangements, such as the conversion of haemanthidine to pretazettine, could provide a more direct route to the target molecule. researchgate.netresearchgate.net Understanding and controlling this rearrangement chemically is a significant synthetic challenge. researchgate.net
Asymmetric Catalysis : The use of chiral catalysts to control the stereochemistry of multiple centers in a single step would represent a major advance, leading to more efficient access to enantiomerically pure pretazettine. researchgate.net
The development of such next-generation synthetic methods will not only facilitate the supply of pretazettine but also enable the synthesis of designed analogs for structure-activity relationship (SAR) studies. researchgate.net
Comprehensive Mechanistic Elucidation in Diverse Preclinical Models
Pretazettine has demonstrated notable antiproliferative and antiviral activities in a range of preclinical models. nih.gov However, a comprehensive understanding of its molecular mechanisms of action is still emerging.
In oncology, pretazettine shows promising effects against various cancer models, including those known to be resistant to standard chemotherapy. nih.gov Its primary mechanism is believed to be the inhibition of protein synthesis, a process crucial for rapidly dividing cancer cells. nih.govresearchgate.net Studies have indicated that pretazettine, along with similar alkaloids like narciclasine (B1677919) and haemanthamine, binds to the 60S ribosomal subunit, thereby blocking the peptidyl transferase step of translation. researchgate.net Future research should aim to:
Identify the precise binding site on the ribosome with high-resolution structural techniques.
Investigate downstream signaling pathways affected by this inhibition of protein synthesis in different cancer types.
Explore other potential mechanisms beyond protein synthesis inhibition that may contribute to its cytotoxicity. researchgate.net
In virology, pretazettine has shown activity against several RNA viruses, such as flaviviruses (e.g., Dengue, Yellow Fever) and bunyaviruses. ub.edud-nb.info The exact stage of the viral life cycle that is inhibited remains a key open question. It is uncertain whether the antiviral effect is due to the inhibition of viral protein synthesis directly or through the inhibition of host cell factors required for viral replication. researchgate.net In-depth mechanistic studies are needed to pinpoint the specific viral or host targets.
Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
A promising avenue for cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Pretazettine has shown potential as a synergistic agent in preclinical studies.
Research has demonstrated that pretazettine can reverse multidrug resistance (MDR) by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells. iiarjournals.org In preclinical models of murine lymphoma, pretazettine enhanced the antiproliferative activity of doxorubicin. ub.eduiiarjournals.orgiiarjournals.org Similarly, a related pretazettine-type alkaloid, jonquailine, was found to act synergistically with paclitaxel (B517696) in drug-resistant non-small-cell lung cancer cells. nih.govresearchgate.net
Future investigations should systematically explore the synergistic potential of pretazettine hydrochloride with a broader range of therapeutic agents across various cancer types.
Table 1: Preclinical Synergistic Effects Involving Pretazettine and Related Alkaloids
| Alkaloid | Combination Agent | Cell Line/Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Pretazettine | Doxorubicin | L5178 MDR mouse lymphoma | Enhanced antiproliferative activity; P-gp inhibition | iiarjournals.org, ub.edu, iiarjournals.org |
| Jonquailine | Paclitaxel | Drug-resistant non-small-cell lung cancer | Synergistic antiproliferative action | nih.gov, researchgate.net |
| Pretazettine | Lycorine (B1675740) | DENV-2 and ZIKV infected cells | No improvement in antiviral activity | d-nb.info, researchgate.net |
These studies should aim to elucidate the molecular basis of any observed synergy, whether it be through complementary mechanisms of action, overcoming resistance pathways, or other interactions. However, it is noteworthy that not all combinations are beneficial; for instance, combining pretazettine with lycorine did not improve antiviral activity against Dengue or Zika viruses. d-nb.inforesearchgate.net
Discovery of Novel Pretazettine Analogs with Enhanced Specificity
The discovery and synthesis of novel analogs of pretazettine offer a powerful strategy to improve its therapeutic properties, such as enhancing potency, increasing specificity for cancer cells, and improving pharmacokinetic profiles.
Nature itself provides clues for analog design. The isolation of jonquailine, a new pretazettine-type alkaloid with potent activity against drug-resistant cancers, highlights that structural modifications can lead to improved biological profiles. nih.govresearchgate.net Structure-activity relationship studies on jonquailine and related compounds suggest that hydroxylation at the C-8 position is an important feature for anticancer activity. nih.gov
Synthetic chemistry provides the tools to systematically modify the pretazettine scaffold. researchgate.net By creating libraries of analogs with variations at different positions of the molecule, researchers can probe the structural requirements for biological activity. For example, modifying the substituents on the aromatic ring or altering the stereochemistry of the hydroxyl groups could lead to compounds with enhanced specificity for particular biological targets. acs.orgmdpi.com The development of divergent synthetic routes, starting from a common intermediate to produce a variety of alkaloid cores including that of pretazettine, is a valuable approach for generating such analogs. researchgate.netresearchgate.net The ultimate goal is to identify a lead compound with a superior therapeutic index for further preclinical and potential clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
